Ochotensine
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Overview
Description
Ochotensine is a member of isoquinolines.
Scientific Research Applications
Alkaloid Composition and Properties
Studies on the alkaloids of plants like Corydalis impatiens and Corydalis ochotensis have revealed ochotensine as one of the constituents. These studies contribute to understanding the diverse chemical compositions of these plants. For instance, research by Li et al. (2010) isolated this compound along with other alkaloids from Corydalis impatiens, identifying these compounds for the first time in this plant. Similarly, Yu et al. (2014) investigated the alkaloids of Corydalis ochotensis, noting their antitumor bioactivity.
Pharmacological Implications
Research on various compounds, including this compound analogs, has implications for potential therapeutic applications. For example, Chiba et al. (2004) explored the therapeutic potential of OCH, a synthetic analog of alpha-galactosylceramide, in autoimmune diseases like rheumatoid arthritis.
Biochemical and Molecular Insights
Investigations into the mechanisms of action of this compound-related compounds provide deeper biochemical and molecular understanding. Oki et al. (2004) studied OCH, focusing on its ability to induce Th2 cytokines from natural killer T (NKT) cells, which is significant for understanding its effects on immune responses.
Diverse Applications in Science and Health
The applications of this compound and its analogs extend to various fields including health, environmental studies, and technology. For example, Rifkin et al. (2015) explored the use of ochre, containing compounds similar to this compound, for photoprotection in human skin, indicating its potential in dermatological applications.
Properties
Molecular Formula |
C21H21NO4 |
---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
(1S)-7-methoxy-2-methyl-6'-methylidenespiro[3,4-dihydroisoquinoline-1,7'-8H-cyclopenta[g][1,3]benzodioxole]-6-ol |
InChI |
InChI=1S/C21H21NO4/c1-12-14-4-5-18-20(26-11-25-18)15(14)10-21(12)16-9-19(24-3)17(23)8-13(16)6-7-22(21)2/h4-5,8-9,23H,1,6-7,10-11H2,2-3H3/t21-/m0/s1 |
InChI Key |
MDAWGFZRYVVBAS-NRFANRHFSA-N |
Isomeric SMILES |
CN1CCC2=CC(=C(C=C2[C@@]13CC4=C(C3=C)C=CC5=C4OCO5)OC)O |
SMILES |
CN1CCC2=CC(=C(C=C2C13CC4=C(C3=C)C=CC5=C4OCO5)OC)O |
Canonical SMILES |
CN1CCC2=CC(=C(C=C2C13CC4=C(C3=C)C=CC5=C4OCO5)OC)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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